2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group, a methylpyridinyl group, and a quinoxalinyl group. Its molecular formula is C17H13N3O2, and it has a molecular weight of 291.309 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-(quinolin-6-yl)ethanone: Similar structure but with a quinolinyl group instead of a quinoxalinyl group.
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone: Contains a naphthyridinyl group instead of a quinoxalinyl group.
Uniqueness
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is unique due to the presence of both a hydroxyimino group and a quinoxalinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone |
InChI |
InChI=1S/C16H12N4O2/c1-10-3-2-4-13(19-10)16(21)15(20-22)11-5-6-12-14(9-11)18-8-7-17-12/h2-9,22H,1H3 |
InChI Key |
QTBIUJHDJTXKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=NO)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.